molecular formula C8H14O B14460328 2,2-Dimethyl-3-cyclohexen-1-ol CAS No. 73374-46-6

2,2-Dimethyl-3-cyclohexen-1-ol

Cat. No.: B14460328
CAS No.: 73374-46-6
M. Wt: 126.20 g/mol
InChI Key: NZLMKBPJMVGJHB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethyl-3-cyclohexen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or other precursor compounds. The process often utilizes metal catalysts such as palladium or platinum supported on carbon, and the reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidizing Agents: CrO3, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: SOCl2, PBr3

Major Products

    Oxidation: 2,2-Dimethyl-3-cyclohexen-1-one

    Reduction: 2,2-Dimethylcyclohexanol

    Substitution: 2,2-Dimethyl-3-cyclohexen-1-chloride or bromide

Scientific Research Applications

2,2-Dimethyl-3-cyclohexen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclohexene ring can participate in various chemical reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    2-Cyclohexen-1-ol: A cyclohexene derivative with a hydroxyl group at the first carbon.

    3-Cyclohexen-1-ol: Another cyclohexene derivative with a hydroxyl group at the first carbon.

Uniqueness

2,2-Dimethyl-3-cyclohexen-1-ol is unique due to the presence of two methyl groups at the second carbon, which influences its chemical reactivity and physical properties.

Properties

CAS No.

73374-46-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h4,6-7,9H,3,5H2,1-2H3

InChI Key

NZLMKBPJMVGJHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCCC1O)C

Origin of Product

United States

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